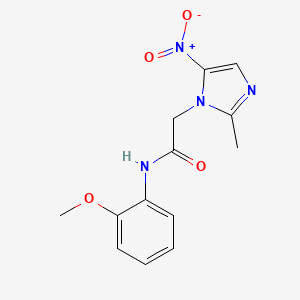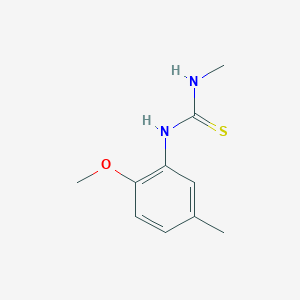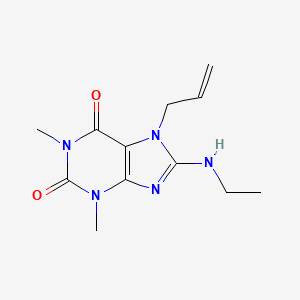![molecular formula C18H19ClN2O B5806386 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5806386.png)
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CPP or CPP-ACP, and it is a derivative of the naturally occurring milk protein casein. CPP-ACP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of novel therapeutic agents.
Mechanism of Action
The mechanism of action of CPP-ACP is not fully understood, but it is believed to involve the interaction of CPP-ACP with various receptors and enzymes in the body. CPP-ACP has been found to bind to hydroxyapatite, a major component of teeth and bones, which enhances its remineralizing properties. CPP-ACP has also been found to interact with various enzymes involved in the metabolism of drugs, which enhances their bioavailability and efficacy.
Biochemical and physiological effects:
CPP-ACP has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Streptococcus mutans, a major causative agent of dental caries. CPP-ACP has also been found to exhibit anticancer properties, with studies showing that it induces apoptosis in cancer cells. Additionally, CPP-ACP has been found to exhibit anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
CPP-ACP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, CPP-ACP has been extensively studied, and its properties and mechanisms of action are well understood. However, there are also limitations to the use of CPP-ACP in lab experiments. Its effects may vary depending on the experimental conditions, and its interactions with other compounds may affect its efficacy.
Future Directions
There are several future directions for the study of CPP-ACP. One potential area of research is the development of novel therapeutic agents based on CPP-ACP. Additionally, further studies are needed to fully understand the mechanisms of action of CPP-ACP and its interactions with other compounds. Furthermore, the potential applications of CPP-ACP in the field of dentistry and other medical fields need to be further explored. Overall, the study of CPP-ACP has the potential to lead to the development of novel therapeutic agents with significant clinical applications.
Synthesis Methods
The synthesis of CPP-ACP involves the reaction of 3-chloro-4-(1-pyrrolidinyl)aniline with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure CPP-ACP. This synthesis method has been extensively studied, and it has been found to be efficient and reproducible.
Scientific Research Applications
CPP-ACP has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. CPP-ACP has also been shown to enhance the bioavailability and efficacy of various drugs. Additionally, CPP-ACP has been found to have applications in the field of dentistry, where it is used as a remineralizing agent for the treatment of dental caries.
properties
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-16-13-15(8-9-17(16)21-10-4-5-11-21)20-18(22)12-14-6-2-1-3-7-14/h1-3,6-9,13H,4-5,10-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPOHWQDVDOVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-1-[(2-methylphenoxy)acetyl]piperidine](/img/structure/B5806336.png)

![ethyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5806347.png)



![N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5806382.png)
![N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide](/img/structure/B5806387.png)



![3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5806412.png)